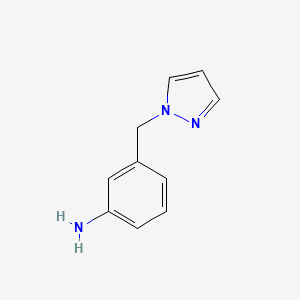

3-(1H-pyrazol-1-ylmethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(pyrazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTYTUGTENJXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424498 | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892502-09-9 | |

| Record name | 3-(1H-Pyrazol-1-ylmethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-(1H-pyrazol-1-ylmethyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process involving the N-alkylation of pyrazole followed by the reduction of a nitro intermediate. This document details the experimental protocols, presents key data in a structured format, and illustrates the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence:

-

N-Alkylation: Reaction of pyrazole with 3-nitrobenzyl bromide under basic conditions to yield 1-(3-nitrobenzyl)-1H-pyrazole.

-

Reduction: Subsequent reduction of the nitro group to an amine using a suitable reducing agent, such as iron powder in an acidic medium, to afford the final product.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual reactions.

Experimental Protocols

The following protocols are based on established methodologies for N-alkylation of pyrazoles and reduction of nitroarenes.

Step 1: Synthesis of 1-(3-nitrobenzyl)-1H-pyrazole

Reaction Scheme:

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Pyrazole | C₃H₄N₂ | 68.08 | 1.0 g | 1.0 |

| 3-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 3.47 g | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.02 g | 1.5 |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazole (1.0 g, 14.7 mmol) and acetonitrile (50 mL).

-

Add potassium carbonate (3.02 g, 22.05 mmol) to the suspension.

-

Slowly add a solution of 3-nitrobenzyl bromide (3.47 g, 16.17 mmol) in acetonitrile (10 mL) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetonitrile (2 x 10 mL).

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-nitrobenzyl)-1H-pyrazole as a solid.

Step 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 1-(3-nitrobenzyl)-1H-pyrazole | C₁₀H₉N₃O₂ | 203.20 | 1.0 g | 1.0 |

| Iron Powder (Fe) | Fe | 55.85 | 1.37 g | 5.0 |

| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 1.32 g | 5.0 |

| Ethanol (C₂H₅OH) | C₂H₅OH | 46.07 | 20 mL | - |

| Water (H₂O) | H₂O | 18.02 | 10 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, prepare a solution of 1-(3-nitrobenzyl)-1H-pyrazole (1.0 g, 4.92 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Add iron powder (1.37 g, 24.6 mmol) and ammonium chloride (1.32 g, 24.6 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol (2 x 15 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) |

| 1 | 1-(3-nitrobenzyl)-1H-pyrazole | C₁₀H₉N₃O₂ | 203.20 | 2.99 | 2.54 - 2.84 | 85 - 95 |

| 2 | This compound | C₁₀H₁₁N₃ | 173.22 | 0.85 | 0.72 - 0.81 | 85 - 95 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

In-Depth Technical Guide: 3-(1H-pyrazol-1-ylmethyl)aniline (CAS: 892502-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-pyrazol-1-ylmethyl)aniline is a heterocyclic aromatic amine containing both a pyrazole and an aniline moiety. This structural combination is of significant interest in medicinal chemistry, as pyrazole and its derivatives are known to exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. The aniline group provides a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of the known properties and relevant scientific context for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 892502-09-9 | N/A |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point (Predicted) | 368.6 °C | N/A |

| Flash Point (Predicted) | 176.7 °C | N/A |

| Solubility | No data available | N/A |

| XLogP3 (Predicted) | 1.1 | N/A |

| Topological Polar Surface Area | 43.8 Ų | N/A |

| Hydrogen Bond Donor Count | 1 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 2 | N/A |

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general synthetic approach for analogous compounds can be inferred. The synthesis of similar pyrazol-1-ylmethyl aniline derivatives often involves the reaction of a substituted aniline with a pyrazole-containing electrophile.

A plausible synthetic route is the N-alkylation of pyrazole with 3-aminobenzyl halide. This reaction would likely proceed via nucleophilic substitution, where the nitrogen of the pyrazole ring attacks the benzylic carbon of the 3-aminobenzyl halide.

Figure 1. A plausible synthetic pathway for this compound.

Potential Biological Activities and Therapeutic Applications

There are currently no specific studies detailing the biological activity of this compound. However, the broader class of pyrazole-aniline derivatives has been extensively investigated for various therapeutic applications. This suggests that the title compound may possess similar pharmacological properties.

Anticancer Potential

Numerous studies have highlighted the potential of pyrazole-containing compounds as anticancer agents.[2][3] These compounds have been shown to target various components of cancer cell signaling pathways. For instance, some pyrazole derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[2][3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

References

In-Depth Structural Elucidation of 3-(1H-pyrazol-1-ylmethyl)aniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 3-(1H-pyrazol-1-ylmethyl)aniline. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, spectroscopic analysis, and potential biological significance of this molecule. The guide combines theoretical data with detailed experimental protocols to facilitate a thorough understanding and replication of the characterization process.

Molecular Structure and Properties

This compound is a molecule combining an aniline ring and a pyrazole ring linked by a methylene bridge. Its chemical formula is C₁₀H₁₁N₃, with a molecular weight of approximately 173.22 g/mol . The structure features a primary amine group on the meta-position of the aniline ring, which, along with the nitrogen atoms in the pyrazole ring, can participate in hydrogen bonding and other molecular interactions. This structural arrangement makes it a molecule of interest for medicinal chemistry, particularly in the development of kinase inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | PubChem[1] |

| Molecular Weight | 173.22 g/mol | PubChem[1] |

| CAS Number | 892502-09-9 | BIOFOUNT[2] |

| Predicted XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. One common method is analogous to the synthesis of related pyrazolyl-methyl-aniline compounds, involving the reaction of a substituted aniline with a pyrazole derivative. Below is a detailed protocol based on established methods for similar structures.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminobenzylamine

-

1H-Pyrazole

-

Formaldehyde (37% solution in water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzylamine (1 equivalent) in ethanol. To this solution, add 1H-pyrazole (1 equivalent) and formaldehyde (1.1 equivalents).

-

Reaction Conditions: Acidify the mixture with a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purified product is obtained as a solid. The structure and purity are confirmed by NMR, IR, and mass spectrometry.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific isomer is not widely published, the following tables summarize the expected and predicted data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-7.6 | d | Pyrazole-H |

| ~7.1-7.3 | t | Aniline-H |

| ~6.5-6.8 | m | Aniline-H |

| ~6.3 | t | Pyrazole-H |

| ~5.3 | s | -CH₂- |

| ~3.7 | br s | -NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aniline C-NH₂ |

| ~140 | Pyrazole C |

| ~138 | Aniline C |

| ~130 | Aniline CH |

| ~118 | Pyrazole CH |

| ~116 | Aniline CH |

| ~114 | Aniline CH |

| ~106 | Pyrazole CH |

| ~55 | -CH₂- |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3450-3300 | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1630-1600 | N-H bend (scissoring) and C=C stretch (aromatic) |

| 1550-1450 | C=N and C=C stretch (pyrazole and aniline rings) |

| 1300-1200 | C-N stretch |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern in the mass spectrum provides further structural information.

Table 5: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 174.1026 |

| [M+Na]⁺ | 196.0845 |

| [M-H]⁻ | 172.0880 |

| [M]⁺ | 173.0953 |

Biological Significance and Potential Applications

Derivatives of pyrazole-aniline have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] Several studies have highlighted the potential of these compounds as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4][5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.

Caption: Proposed mechanism of action via CDK2 inhibition.

Experimental Protocols for Spectroscopic Analysis

To ensure accurate and reproducible data, the following detailed protocols for spectroscopic analysis are provided.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or higher NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire ¹³C NMR spectra, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations.

IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

Mass Spectrometry

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to study its fragmentation pattern.

Conclusion

This technical guide outlines the key aspects of the structural elucidation of this compound. The provided synthesis and analytical protocols offer a framework for researchers to prepare and characterize this and similar molecules. The potential of pyrazole-aniline derivatives as CDK2 inhibitors underscores their importance in the ongoing search for novel anticancer therapeutics. Further studies are warranted to fully explore the biological activity and therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline [mdpi.com]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Physicochemical Landscape of Pyrazole-Containing Anilines: A Technical Guide for Drug Discovery Professionals

Introduction: Pyrazole-containing anilines represent a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Their remarkable versatility and potent biological activity stem from the unique physicochemical properties imparted by the pyrazole and aniline moieties. This technical guide provides an in-depth analysis of these properties, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the key physicochemical parameters, detail the experimental protocols for their determination, and explore the signaling pathways modulated by this important class of molecules.

Core Physicochemical Properties of Pyrazole-Containing Anilines

The interplay of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the aniline group significantly influences the overall physicochemical profile of these molecules. These properties are critical for their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their target engagement. Key parameters include melting point, acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility.

Data Presentation

| Compound Class/Example | Melting Point (°C) | pKa | logP | Aqueous Solubility | Citation(s) |

| General Pyrazole | 68 - 70 | 2.49 (acid) | 0.24 (calculated) | Limited in water, soluble in organic solvents | [1] |

| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | Not specified | Not specified | 1.6 (calculated) | Not specified | [2] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | 209–211 (for a specific derivative) | Not specified | Not specified | Not specified | [3][4] |

| 4-Amino-3,5-dinitro-1H-pyrazole | Not specified | Not specified | Not specified | Solvate with DMSO, recrystallized from water | [5] |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Not specified | Not specified | 3.12–4.94 (for a series of related compounds) | Not specified | [6] |

Note: The data presented are illustrative and highlight the diversity of properties within this chemical class. For specific applications, experimental determination for the compound of interest is crucial.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is fundamental in drug discovery. Below are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline pyrazole-containing aniline is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.[7][8]

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.[7]

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For pyrazole-containing anilines, which can have both acidic (pyrazole N-H) and basic (aniline amino) groups, pKa determination is vital for understanding their ionization state at physiological pH.

Protocol:

-

Solution Preparation: A precise weight of the pyrazole-containing aniline is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol for sparingly soluble compounds, to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl (e.g., 0.15 M).[6][9]

-

Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[6][9]

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the curve.[6][9] For multiprotic species, multiple inflection points may be observed.

logP Determination by Shake-Flask Method

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium.

Protocol:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[10][11]

-

Compound Addition: A known amount of the pyrazole-containing aniline is dissolved in one of the phases (usually the one in which it is more soluble).

-

Partitioning: A precise volume of the compound-containing phase is mixed with a precise volume of the other phase in a sealed container.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.[12]

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11][12]

-

Calculation: The logP is calculated using the formula: logP = log([Concentration in n-octanol] / [Concentration in aqueous phase]).

Aqueous Solubility Determination by HPLC

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The HPLC method provides a sensitive and accurate means of determining the solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of the solid pyrazole-containing aniline is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[13]

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) to remove any undissolved solid.[13][14]

-

Sample Analysis: The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection.

-

Quantification: A calibration curve is generated using standard solutions of the compound of known concentrations. The concentration of the dissolved compound in the sample is then calculated from this calibration curve.[14]

Signaling Pathways and Experimental Workflows

Pyrazole-containing anilines are frequently designed as kinase inhibitors, targeting key signaling pathways implicated in diseases such as cancer and inflammation. Two prominent examples are the JAK/STAT and VEGFR-2 signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and cell growth.

Caption: The JAK/STAT signaling cascade.[15][16][17][18]

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Caption: Key downstream pathways of VEGFR-2 signaling.[19][20][21][22]

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a typical procedure for evaluating the inhibitory activity of pyrazole-containing anilines against a target kinase.

Caption: A generalized workflow for in vitro kinase inhibition assays.

Conclusion

The physicochemical properties of pyrazole-containing anilines are a direct consequence of their unique structural features and are pivotal to their biological function. A thorough understanding and accurate measurement of these properties are indispensable for the rational design and development of novel therapeutics. This guide provides a foundational framework of data, experimental protocols, and biological context to aid researchers in their pursuit of innovative medicines based on this versatile chemical scaffold. The continued exploration of the structure-property and structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116) (Technical Report) | OSTI.GOV [osti.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shake Flask LogD | Domainex [domainex.co.uk]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 18. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 21. commerce.bio-rad.com [commerce.bio-rad.com]

- 22. researchgate.net [researchgate.net]

Preliminary Biological Screening of 3-(1H-pyrazol-1-ylmethyl)aniline Analogs: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the preliminary biological screening of 3-(1H-pyrazol-1-ylmethyl)aniline. This technical guide, therefore, focuses on the biological evaluation of structurally related pyrazole-aniline derivatives to provide insights into the potential activities of this chemical scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.

This document summarizes the key findings from preclinical studies on various pyrazole-aniline analogs, detailing their anticancer, antimicrobial, antidiabetic, and neuroprotective properties. It includes quantitative data, experimental methodologies, and visual workflows to facilitate understanding and further research.

Data Presentation: Biological Activities of Pyrazole-Aniline Analogs

The biological activities of several classes of pyrazole-aniline derivatives have been investigated. The following tables summarize the quantitative data from these studies, categorized by therapeutic area.

Table 1: Anticancer and Antiviral Activity

A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives has been evaluated for their potential as antitumor and antiviral agents. These compounds were tested for their ability to inhibit cancer cell proliferation and viral replication.

| Compound Class | Activity Type | Target/Cell Line | Measurement | Value | Reference |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E Inhibition | Enzyme Assay | IC₅₀ | 0.98 ± 0.06 µM | [1][2] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ | 1.88 ± 0.11 µM | [1][2] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Antiproliferative | B16-F10 (Melanoma) | IC₅₀ | 2.12 ± 0.15 µM | [1][2] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Antiviral | Respiratory Syncytial Virus (RSV) | EC₅₀ | 5 µM to 28 µM | [3] |

Table 2: Antimicrobial Activity

Various pyrazole-aniline linked derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

| Compound Class | Activity Type | Target Organism | Measurement | Value | Reference |

| Pyrazole-aniline linked coumarin | Antibacterial | Various bacterial strains | MIC | 1.9 - 7.8 µg/mL | [4] |

| 3-phenyl pyrazoles with aniline | Antibacterial | Staphylococcus aureus | MIC | As low as 16 µg/mL | [5] |

| Thiazolo-pyrazole derivatives | Anti-MRSA | MRSA | MIC | As low as 4 µg/mL | [5] |

| Pyrazole-thiazole hybrids | Antibacterial/Antifungal | S. aureus / Candida albicans | MIC/MBC | 1.9/7.8 µg/mL to 3.9/7.8 µg/mL | [5] |

Table 3: Potential Antidiabetic Activity (In Silico)

In silico studies, including molecular docking, have been used to predict the potential of pyrazole derivatives to act as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.

| Compound Class | Activity Type | Target Enzyme | Measurement | Value | Reference |

| ((Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline | DPP-IV Inhibition | DPP-IV | Docking Score | -8.5 to -9.6 kcal/mol | [6][7] |

| Anagliptin (Reference Drug) | DPP-IV Inhibition | DPP-IV | Docking Score | -7.6 kcal/mol | [6][7] |

Table 4: Neuroprotective and Anti-inflammatory Activity

Certain pyrazole derivatives have been assessed for their neuroprotective effects, particularly their ability to mitigate inflammation in neuronal cells.

| Compound Class | Activity Type | Target/Cell Line | Measurement | Value | Reference |

| Novel Pyrazole Derivative (Compound 6g) | Anti-inflammatory | LPS-stimulated BV2 microglia | IC₅₀ (IL-6 suppression) | 9.562 µM | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the screening of pyrazole-aniline analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, B16-F10) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well is inoculated with the microbial suspension. Positive control (microbes, no compound) and negative control (broth only) wells are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.

In Silico Molecular Docking for Enzyme Inhibition

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.

Principle: This method uses scoring functions to approximate the binding free energy of a ligand-protein complex, helping to identify potential inhibitors.

Methodology:

-

Protein and Ligand Preparation: The 3D crystal structure of the target protein (e.g., DPP-IV) is obtained from a protein database (e.g., PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 3D structure of the ligand (test compound) is generated and optimized.

-

Grid Generation: The binding site (active site) of the protein is defined, and a grid box is generated around it.

-

Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the protein's active site.

-

Scoring and Analysis: The different poses of the ligand are scored based on their predicted binding affinity (e.g., in kcal/mol). The pose with the best score is selected, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Mandatory Visualizations

The following diagrams illustrate typical workflows for preliminary biological screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemmethod.com [chemmethod.com]

- 7. chemmethod.com [chemmethod.com]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

3-(1H-pyrazol-1-ylmethyl)aniline: A Versatile Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-1-ylmethyl)aniline is a novel chemical intermediate that has garnered significant attention in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors. Its unique structural features, combining a reactive aniline moiety with the pharmacologically significant pyrazole ring, make it a valuable building block for the synthesis of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in drug discovery and development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₁N₃. Its chemical structure consists of an aniline ring substituted at the meta-position with a methyl group linked to a pyrazole ring via a nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 892502-09-9 | - |

| Appearance | Predicted: Solid | - |

| Melting Point | Not available (A related compound, 3-(1-Methyl-1H-pyrazol-5-yl)aniline, has a melting point of 79-80 °C) | - |

| Boiling Point | 368.6±25.0 °C (Predicted) | [2] |

| pKa | 4.37±0.10 (Predicted) | [2] |

| LogP | 1.1 (Predicted) | [1] |

Table 2: Spectroscopic Data for a Structurally Related Compound, 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

| Technique | Data |

| ¹H-NMR (CDCl₃, 400 MHz), δ (ppm) | 7.50 (s, 3H), 7.25 (s, 3H), 6.88 (d, J = 8.7 Hz, 2H), 6.62 (d, J = 8.7 Hz, 2H), 3.85 (s, 2H), 2.05 (s, 9H)[3] |

| ¹³C-NMR (CDCl₃, 101 MHz), δ (ppm) | 148.1, 141.9, 130.6, 130.1, 127.3, 116.5, 114.2, 92.9, 9.1[3] |

| IR νₘₐₓ (cm⁻¹) | 3448, 3328, 1626[3] |

| Mass Spectrometry (m/z) | Base peak at 266.0 [M - 81]⁺[3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the N-alkylation of pyrazoles and the manipulation of aniline derivatives. The following proposed protocol involves the reaction of 3-aminobenzyl chloride with pyrazole.

Proposed Synthesis of this compound

Scheme 1: Proposed Synthesis Route

References

Potential Pharmacological Activities of Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities.[1] Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.[2] This technical guide provides an in-depth overview of the prominent pharmacological activities of pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their mechanisms of action to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and survival.[1][3]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrazole derivatives have been designed as potent inhibitors of EGFR, a tyrosine kinase whose aberrant signaling is implicated in various cancers.[4] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[5] Molecular docking studies have shown that pyrazole derivatives can form stable interactions with key amino acid residues in the EGFR active site, such as Met769 and Thr766, through hydrogen bonding.[5]

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and is primarily mediated by the VEGFR-2 signaling pathway. Pyrazole derivatives have been developed as effective VEGFR-2 inhibitors, thereby impeding tumor angiogenesis.[6][7][8] Docking studies reveal that these compounds can bind to the VEGFR-2 active site, interacting with key residues like Asp1046.[8] Some derivatives exhibit dual inhibition of both EGFR and VEGFR-2, offering a synergistic approach to cancer therapy.[5][9]

-

Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cytokine-mediated cell proliferation and survival, and its dysregulation is linked to various hematological malignancies and solid tumors.[10] Pyrazole-containing compounds, such as the FDA-approved drug Ruxolitinib, are potent JAK inhibitors.[2] These inhibitors target the ATP-binding pocket of JAKs, leading to the suppression of STAT phosphorylation and subsequent downstream signaling.[10]

Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative pyrazole derivatives against various cancer cell lines and their inhibitory activity against key kinases.

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | HepG2 | 0.31 | [5] |

| Compound 11 | HepG2 | 0.63 | [5] |

| Compound 12 | HepG2 | 0.71 | [5] |

| Compound 6g | A549 | 1.537 | [11] |

| Compound 6d | A549 | 5.176 | [11] |

| Compound 37 | MCF-7 | 5.21 | [3] |

| Compound 4 | A549 | 6.13 | |

| Compound 2 | MCF-7 | 6.57 | |

| Compound 2 | HepG2 | 8.86 | |

| Compound 6h | A549 | 9.3 | [12] |

| Compound 6b | HNO-97 | 10 | [13] |

| Compound 6d | HNO-97 | 10.56 | [13] |

| Compound 11 | MCF-7 | 2.85 | [6] |

| Compound 11 | HT-29 | 2.12 | [6] |

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives (IC50)

| Compound ID | Target Kinase | IC50 | Reference |

| Compound 3 | EGFR | 0.06 µM | [5] |

| Compound 11 | EGFR | 0.06 µM | [14] |

| Compound 6g | EGFR | 0.024 µM | [11] |

| Compound 9 | VEGFR-2 | 0.22 µM | [5] |

| Compound 6b | VEGFR-2 | 0.2 µM | [8][15] |

| Compound 3f | JAK1 | 3.4 nM | [3][10] |

| Compound 3f | JAK2 | 2.2 nM | [3][10] |

| Compound 3f | JAK3 | 3.5 nM | [3][10] |

| Ruxolitinib | JAK1 | ~3 nM | [2] |

| Ruxolitinib | JAK2 | ~3 nM | [2] |

Anti-inflammatory Activity

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with celecoxib being a prime example of a clinically successful drug. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[16]

Mechanism of Action: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[16] Pyrazole derivatives, especially those with a diaryl substitution pattern like celecoxib, have been shown to selectively inhibit COX-2 over COX-1. This selectivity is attributed to the larger and more accommodating active site of COX-2, which can bind the bulkier pyrazole-based inhibitors. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

Data on Anti-inflammatory Activity

The following table presents the in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole derivatives.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound ID | COX-2 IC50 | In vivo Activity (% edema inhibition) | Reference |

| Compound 11 | 0.043 µM | Not Reported | [6] |

| Compound 12 | 0.049 µM | Not Reported | [6] |

| Compound 15 | 0.045 µM | Not Reported | [6] |

| Compound 5f | 1.50 µM | Not Reported | [1] |

| Compound 6f | 1.15 µM | Not Reported | [1] |

| Compound 4a | 0.67 µM | Not Reported | [17] |

| Compound 4b | 0.58 µM | Not Reported | [17] |

| Compound 4f | Not Reported | 15-20% | [17] |

| Compound 2a | 19.87 nM | Better or comparable to celecoxib | [18] |

| Compound 3b | 39.43 nM | Better or comparable to celecoxib | [18] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their structural versatility allows for modifications that can enhance their potency and spectrum of action.

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, nucleic acid replication, or protein synthesis. The lipophilicity and electronic properties of the substituents on the pyrazole ring play a crucial role in their antimicrobial efficacy.

Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole derivatives against a panel of bacteria and fungi.

Table 4: Antimicrobial Activity of Pyrazole Derivatives (MIC µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | A. niger | Reference |

| Compound 21a | 62.5 | 125 | 125 | 2.9 | [9] |

| Compound 9 | 4 | Inactive | Not Reported | Not Reported | [19] |

| Imidazo-pyridine pyrazole | <1 | <1 | Not Reported | Not Reported | [11] |

| Pyrano[2,3-c] pyrazole 5c | 6.25 | 6.25 | Not Reported | Not Reported | [11] |

Experimental Protocols

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives is the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives.

This classical method involves the condensation of a β-diketone with a hydrazine.

-

Procedure:

-

Dissolve the β-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add the hydrazine derivative (1 equivalent).

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

-

-

Yields: Generally good to excellent (70-99%).[13]

Chalcones (α,β-unsaturated ketones) are versatile precursors for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.

-

Procedure for Pyrazoline Synthesis:

-

Dissolve the chalcone (1 equivalent) in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents).

-

The reaction mixture is refluxed for several hours.

-

After cooling, the product often precipitates and can be collected by filtration.

-

Purification is typically achieved by recrystallization.

-

-

Yields: Good to high yields are often reported.

One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesize highly substituted pyrazoles.

-

Procedure (Example for Pyranopyrazoles):

-

A mixture of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine).

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The product precipitates from the reaction mixture and is collected by filtration.

-

-

Yields: Generally good to excellent.

Biological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined.

-

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Procedure:

-

The COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

-

Procedure:

-

Administer the pyrazole derivative or vehicle to rats orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

This method is used to assess the antimicrobial activity of a compound against various microorganisms.

-

Procedure:

-

Prepare a lawn culture of the test microorganism on an agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a solution of the pyrazole derivative at a known concentration to the wells.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around the wells. A larger zone of inhibition indicates greater antimicrobial activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a general workflow for their synthesis and evaluation.

Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.

Caption: VEGFR-2 signaling pathway and inhibition by pyrazole derivatives.

Caption: JAK-STAT signaling pathway and inhibition by pyrazole derivatives.

Caption: General workflow for pyrazole derivative drug discovery.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, yielding derivatives with potent and diverse pharmacological activities. Their success as anticancer, anti-inflammatory, and antimicrobial agents stems from their ability to be readily synthesized and functionalized, allowing for the fine-tuning of their biological profiles. The inhibition of key enzymes and signaling pathways, such as protein kinases and cyclooxygenases, remains a central theme in their mechanism of action. This technical guide serves as a foundational resource for researchers, providing essential data, protocols, and mechanistic insights to facilitate the ongoing discovery and development of novel pyrazole-based therapeutics. The continued exploration of this versatile heterocyclic system holds significant promise for addressing unmet medical needs.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 3-(1H-Pyrazol-1-ylmethyl)aniline Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(1H-pyrazol-1-ylmethyl)aniline core represents a versatile scaffold in medicinal chemistry, integrating the biologically significant pyrazole and aniline moieties. Pyrazole-containing compounds are known to exhibit a wide array of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial effects, and modulation of dipeptidyl peptidase-IV (DPP-IV). The aniline fragment provides a crucial point for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide aims to provide an in-depth exploration of the chemical space of this compound analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing pertinent biological pathways and workflows to aid in the rational design of novel therapeutic agents.

While comprehensive data on the specific this compound scaffold is emerging, this guide draws upon structurally related pyrazole-aniline analogs to infer potential biological targets, structure-activity relationships (SAR), and synthetic strategies.

Quantitative Data Summary

The biological activity of pyrazole-aniline derivatives is highly dependent on the substitution patterns on both the pyrazole and aniline rings. The following tables summarize representative quantitative data from studies on structurally related analogs, offering insights into potential activities for the this compound core.

Table 1: Kinase Inhibitory Activity of Representative Pyrazole Analogs

| Compound ID | Core Scaffold | Target Kinase(s) | IC50 (µM) | Reference |

| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | CDK2/cyclin E | 0.98 ± 0.06 | [1] |

| 10e | 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | JAK2 | 0.166 | [2] |

| JAK3 | 0.057 | [2] | ||

| Aurora A | 0.939 | [2] | ||

| Aurora B | 0.583 | [2] |

Table 2: Antiproliferative Activity of Representative Pyrazole Analogs

| Compound ID | Core Scaffold | Cell Line | IC50 (µM) | Reference |

| 5a | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | MCF-7 (Breast Cancer) | 1.88 ± 0.11 | [1] |

| B16-F10 (Melanoma) | 2.12 ± 0.15 | [1] | ||

| 10e | 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole | K562 (Leukemia) | 6.726 | [2] |

Table 3: Antiviral Activity of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Analogs against RSV

| Compound ID | R1 Substitution | EC50 (µM) | Reference |

| Analog 1 | Chlorine | 5 - 28 | [3] |

| Analog 2 | Bromine | 5 - 28 | [3] |

| Analog 3 | Trifluoromethyl | Inactive | [3] |

Table 4: In Silico Docking Scores of Pyrazole Derivatives against DPP-IV

| Compound Series | Docking Score (kcal/mol) | Reference |

| ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives | -8.5 to -9.6 | [4] |

| Anagliptin (Reference) | -7.6 | [4] |

Experimental Protocols

The synthesis of this compound analogs can be achieved through various established synthetic routes. Below are detailed methodologies for key synthetic steps and biological assays, adapted from literature on related compounds.

General Synthesis of N-Arylmethyl-Pyrazoles

A common and efficient method for the N-alkylation of pyrazoles involves reaction with a suitable benzyl halide.

Protocol 1: Microwave-Assisted Synthesis of N-Arylmethyl Pyrazoles

-

Reaction Setup: In an open glass tube, combine the desired pyrazole (1 mmol) and the substituted 3-aminobenzyl halide (1.1 mmol).

-

Microwave Irradiation: Place the reaction tube in a multimode microwave oven and irradiate at a power of 600-900 W for 3-10 minutes. The reaction often proceeds in a semi-solid or liquid state.

-

Work-up: After cooling to room temperature, dissolve the crude reaction mixture in dichloromethane.

-

Purification: Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Protocol 2: Kinase Activity Assay

-

Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create serial dilutions to achieve the desired final concentrations.

-

Reaction Mixture: In a suitable microplate, add the kinase enzyme, the appropriate buffer, and the test compound.

-

Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period.

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cell Proliferation Assay

The antiproliferative effects of the synthesized analogs can be determined using a standard colorimetric assay.

Protocol 3: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are likely mediated through their interaction with various signaling pathways. Based on the activities of related pyrazole-aniline compounds, potential targets include protein kinases and other enzymes.

Potential Kinase-Mediated Signaling Pathways

Many pyrazole derivatives are known to be potent kinase inhibitors. Analogs of this compound could potentially target kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Potential kinase signaling pathways targeted by pyrazole-aniline analogs.

DPP-IV Inhibition and Glucose Homeostasis

Certain pyrazole derivatives have shown potential as DPP-IV inhibitors. DPP-IV is an enzyme that inactivates incretin hormones, which are involved in regulating blood glucose levels. Inhibition of DPP-IV leads to increased levels of active incretins, resulting in enhanced insulin secretion and improved glucose control.

Caption: Mechanism of action for DPP-IV inhibition by pyrazole analogs.

General Drug Discovery and Development Workflow

The exploration of the this compound chemical space follows a standard drug discovery workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery of novel pyrazole-aniline analogs.

Conclusion

The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. By leveraging the extensive knowledge base of related pyrazole-aniline derivatives, researchers can strategically explore this chemical space to identify potent and selective modulators of various biological targets. The data, protocols, and conceptual frameworks presented in this guide are intended to facilitate these efforts and accelerate the discovery and development of new medicines. Further investigation into the direct synthesis and biological evaluation of a diverse library of this compound analogs is warranted to fully elucidate the potential of this promising chemical core.

References

- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

The Discovery and Synthesis of Novel Pyrazole-Based Compounds: A Technical Guide for Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The unique ability of the pyrazole core to act as both a hydrogen bond donor and acceptor contributes to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[2] This technical guide provides an in-depth overview of modern synthetic methodologies, key therapeutic applications with a focus on oncology, and detailed experimental protocols for the discovery and evaluation of novel pyrazole-based compounds.

I. Modern Synthetic Methodologies for the Pyrazole Core

The synthesis of the pyrazole ring has progressed from classical condensation reactions to more efficient and versatile modern techniques, such as multicomponent and [3+2] cycloaddition reactions. These advanced methods offer improved yields, greater control over regioselectivity, and access to a wider range of structurally diverse molecules.[2]

Classical Synthesis: Knorr Pyrazole Synthesis

The Knorr synthesis, a foundational method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] This robust and straightforward reaction remains a staple for synthesizing a variety of substituted pyrazoles.

Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a simple substituted pyrazole via the Knorr condensation reaction.[1]

-

Reaction Setup: In a round-bottom flask, dissolve acetylacetone (1.0 mmol) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.0 mmol) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3,5-dimethyl-1H-pyrazole.[1]

Multi-Component Reactions (MCRs)

MCRs offer a highly efficient one-pot approach to synthesize complex and densely substituted pyrazoles from three or more starting materials.[2] This strategy is advantageous in terms of atom economy, reduced reaction times, and simplified purification procedures. A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[3]

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazole

This protocol is based on a general MCR strategy for synthesizing highly substituted pyrazoles.[3]

-

Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of an acid, such as a few drops of hydrochloric acid, to the mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 4-8 hours.

-

Isolation and Purification: The product often precipitates out of the reaction mixture upon cooling. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

[3+2] Cycloaddition Reactions

A powerful method for constructing the five-membered pyrazole ring is the [3+2] dipolar cycloaddition. This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, like an alkyne or an alkene.[2]

II. Pyrazole-Based Compounds as Kinase Inhibitors in Oncology

A significant application of pyrazole derivatives in drug discovery is their role as protein kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrazole-based compounds have been successfully designed to target several key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are serine/threonine kinases that control the progression of the cell cycle. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis in cancer cells where these pathways are often deregulated.

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Inhibition of Janus Kinase (JAK) Signaling Pathway

The JAK/STAT signaling pathway transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and differentiation.[2][5] Aberrant JAK/STAT signaling is implicated in various cancers.[6]

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole compounds.

III. Biological Evaluation of Pyrazole-Based Compounds

The anticancer potential of newly synthesized pyrazole derivatives is assessed through a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.

Workflow for Evaluating Novel Kinase Inhibitors

A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process typically starts with broad screening for cellular potency, followed by more detailed mechanistic assays to confirm target engagement and understand the downstream effects of inhibition.

Caption: General workflow for evaluating a novel kinase inhibitor.

Experimental Protocols for Biological Evaluation

1. In Vitro Cytotoxicity Assessment (MTT Assay)